5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is an organic compound with the molecular formula C10H10N2O It is characterized by a pyrrolopyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties and bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde and methyl triphenyl phosphonium chloride.
Wittig Reaction: The key step in the synthesis is the Wittig reaction, where the aldehyde group of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde reacts with the ylide generated from methyl triphenyl phosphonium chloride. This reaction forms the vinyl group at the 2-position.
Reaction Conditions: The Wittig reaction is typically carried out in an inert atmosphere (e.g., under nitrogen) using a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures with optimization for cost-effectiveness and efficiency. This includes using bulk quantities of starting materials, optimizing reaction conditions, and employing continuous flow reactors to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Strong nucleophiles such as sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 5-methoxy-2-formyl-1H-pyrrolo[3,2-b]pyridine or 5-methoxy-2-carboxy-1H-pyrrolo[3,2-b]pyridine.
Reduction: Formation of 5-methoxy-2-ethyl-1H-pyrrolo[3,2-b]pyridine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-pyrrolo[3,2-b]pyridine: Lacks the vinyl group, making it less reactive in certain chemical reactions.
2-Vinyl-1H-pyrrolo[3,2-b]pyridine: Lacks the methoxy group, which affects its solubility and binding properties.
5-Methoxy-2-ethyl-1H-pyrrolo[3,2-b]pyridine: A saturated derivative with different reactivity and biological activity.
Uniqueness
5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the methoxy and vinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-ethenyl-5-methoxy-1H-pyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-3-7-6-9-8(11-7)4-5-10(12-9)13-2/h3-6,11H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEKMAJHFMHNEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=C2)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440665 |
Source
|
Record name | 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188999-31-7 |
Source
|
Record name | 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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